molecular formula C16H16N2O3 B1386846 2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid CAS No. 1171102-37-6

2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

Cat. No.: B1386846
CAS No.: 1171102-37-6
M. Wt: 284.31 g/mol
InChI Key: FUZPNQDHMJLNMD-UHFFFAOYSA-N
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Description

Indole compounds are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit HIV-1 integrase, an enzyme critical for viral replication . The indole nucleus of the compound chelates with two Mg²⁺ ions within the active site of integrase, thereby inhibiting the strand transfer step of viral DNA integration . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, through π-π stacking interactions and hydrogen bonding .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, including breast adenocarcinoma (MCF-7) and normal kidney (VERO) cells . The compound’s ability to inhibit key enzymes and receptors involved in cell proliferation and survival pathways contributes to its anticancer properties . Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes and influencing metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, π-π stacking, and metal chelation . For instance, its interaction with HIV-1 integrase involves chelation with Mg²⁺ ions and π-π stacking with viral DNA . Additionally, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy and stability . The compound’s stability in vitro and in vivo is crucial for its sustained biological activity. Long-term studies have indicated that the compound may exhibit consistent effects on cellular function, although its stability and degradation products need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal issues and high blood pressure . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to undergo biotransformation through pathways involving cytochrome P450 enzymes and other metabolic enzymes . These pathways can lead to the formation of metabolites that may retain or alter the compound’s biological activity . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound may interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, binding proteins may influence its localization and accumulation within specific tissues or cellular compartments . Understanding these interactions is essential for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enhance its interaction with nuclear receptors or DNA . Additionally, the compound’s activity may be influenced by its localization within subcellular structures, such as mitochondria or lysosomes .

Properties

IUPAC Name

2-(cyclopropanecarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(9-1-2-9)18-6-5-14-12(8-18)11-7-10(16(20)21)3-4-13(11)17-14/h3-4,7,9,17H,1-2,5-6,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZPNQDHMJLNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 4
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid
Reactant of Route 6
2-(Cyclopropylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid

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